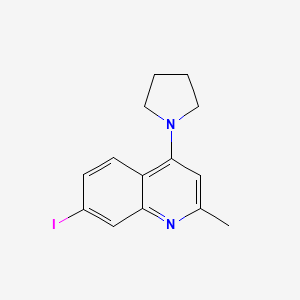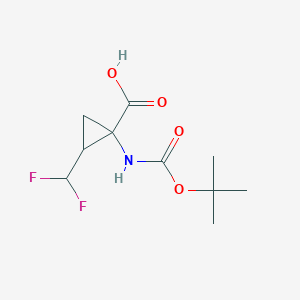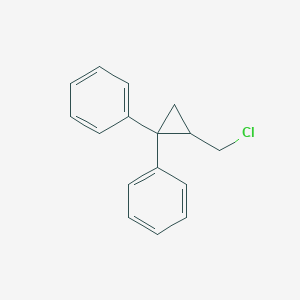
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is an organic compound with the molecular formula C9H6FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (–CN), a fluoro group (–F), and a methoxy group (–OCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with 4-fluoro-2-methoxybenzoic acid, the compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the cyano and fluoro groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids.
Reduction: Products include aminobenzoic acids.
Wissenschaftliche Forschungsanwendungen
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano and fluoro groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methoxybenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
5-Cyano-2-methoxybenzoic acid: Lacks the fluoro group, affecting its electronic properties and reactivity.
4-Cyano-2-fluorobenzoic acid: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is unique due to the combination of the cyano, fluoro, and methoxy groups on the benzene ring. This unique combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H6FNO3 |
|---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
5-cyano-4-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H6FNO3/c1-14-8-3-7(10)5(4-11)2-6(8)9(12)13/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
DHLRZZROPUQGLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Azaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8462824.png)




![2'-Fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8462853.png)

![1h-Pyrrolo[3,2-b]pyridine-2-carboxylic acid,1-[(3-chlorophenyl)methyl]-4,5-dihydro-5-oxo-4-phenyl-,ethyl ester](/img/structure/B8462866.png)
![(Z)-8-bromo-5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde](/img/structure/B8462875.png)

![[beta-(Methylthio)ethyl]aniline](/img/structure/B8462890.png)


![Benzoic acid,3-chloro-5-[2-[[(phenylmethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester](/img/structure/B8462918.png)
